Epinastine hydrochloride ((±)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) is a second-generation antihistamine. [ [] ] In scientific research, Epinastine is primarily utilized as a tool to study allergic reactions and their underlying mechanisms. It is often used in animal models and in vitro studies to investigate the inflammatory processes associated with allergic diseases. Epinastine's multifaceted pharmacological properties make it valuable for researching the complex interplay of various mediators involved in allergic responses.
Related Compounds
9,13b-Dehydroepinastine
Compound Description: 9,13b-Dehydroepinastine is a metabolite of Epinastine found in humans. While information about its specific pharmacokinetics was limited, a study successfully developed and applied an ultra-performance liquid chromatography-tandem mass spectrometry method to measure both Epinastine and 9,13b-Dehydroepinastine simultaneously in human plasma. []
Relevance: As a direct metabolite of Epinastine, 9,13b-Dehydroepinastine's presence offers valuable insights into the drug's metabolic pathway in humans. Understanding its pharmacokinetic properties is crucial for optimizing Epinastine dosage and achieving personalized pharmacotherapy. []
Mepyramine
Compound Description: Mepyramine is a first-generation H1-antagonist. Research suggests that both Mepyramine and Epinastine utilize a similar influx transporter for brain uptake. This transporter exhibits characteristics of organic cation transporters and displays a preference for Mepyramine over Epinastine, as demonstrated by comparative uptake studies in rat brain capillary endothelial cells (RBEC1). []
Relevance: Mepyramine serves as a valuable point of comparison to understand Epinastine's transport mechanisms, particularly concerning blood-brain barrier penetration. The shared influx transporter, yet differing affinities, suggest shared yet distinct transport pathways for these H1-antagonists. []
Chlorpheniramine
Compound Description: Chlorpheniramine is a first-generation H1-antagonist known for its sedative side effects. Research indicates that, unlike Epinastine, Chlorpheniramine does not effectively block bronchospasm induced by the adenosine A3 receptor agonist N6-2-(4-aminophenyl)ethyladenosine in a rat model. [] Furthermore, in a clinical trial involving patients with atopic dermatitis, Chlorpheniramine concentrations in the skin were below the lower limit of quantification, suggesting poor distribution to the skin, contrasting with Epinastine's higher skin concentration. [, ]
Relevance: The comparison with Chlorpheniramine highlights Epinastine's broader range of pharmacological effects beyond H1-receptor antagonism. Epinastine's efficacy in the rat bronchospasm model, where Chlorpheniramine fails, suggests the involvement of additional mechanisms impacting neurokinin and potassium channels. [] Additionally, Epinastine's superior skin distribution, as opposed to Chlorpheniramine, further supports its effectiveness in treating dermatological conditions like atopic dermatitis. [, ]
Terfenadine
Compound Description: Terfenadine is a second-generation antihistamine previously used to treat allergies but later withdrawn due to cardiotoxicity. In contrast to Epinastine, Terfenadine is extensively metabolized by human liver microsomes primarily to Terfenadine acid via CYP3A4, leading to a significantly higher metabolic clearance rate. [] Additionally, while both drugs weakly inhibit CYP2D6 activity, only Terfenadine strongly inhibits CYP3A4 activity, highlighting a potential risk for drug interactions not observed with Epinastine. [] Electrophysiological studies revealed that Terfenadine, unlike Epinastine, significantly inhibits the HERG current, which could prolong the QT interval and potentially lead to cardiac arrhythmias. []
Relevance: The comparison between Epinastine and Terfenadine highlights the differences in their metabolic pathways and potential for adverse effects. Epinastine's lower metabolic clearance and lack of significant CYP3A4 inhibition suggest a reduced risk of drug interactions compared to Terfenadine. [] Moreover, unlike Terfenadine, Epinastine's lack of effect on the HERG current indicates a favorable safety profile concerning potential cardiotoxicity. []
Ketotifen
Compound Description: Ketotifen, a second-generation antihistamine, acts as both an H1-receptor antagonist and a mast cell stabilizer. Studies have shown that while both Epinastine and Ketotifen suppress histamine-induced bronchoconstriction, Epinastine exhibits a faster onset of action and longer-lasting effects. [] Furthermore, in a study investigating the anti-allergic effects on immediate hypersensitivity reactions, Epinastine displayed a greater potency than Ketotifen in inhibiting platelet-activating factor (PAF)-induced bronchospasm and leukotriene C4 (LTC4)-induced contraction of isolated guinea pig trachea. []
Relevance: Comparing Epinastine and Ketotifen reveals their distinct pharmacological profiles. Epinastine's faster onset, prolonged action, and greater potency against PAF and LTC4 suggest a broader and possibly more effective approach to managing allergic reactions compared to Ketotifen. [, ]
Other Related Compounds
Acetylcholine: While Epinastine inhibits cholinergic contractions in guinea pig and human airways, it does not directly affect the response to acetylcholine itself, suggesting an upstream modulation of acetylcholine release. []
Substance P: Epinastine indirectly inhibits the effects of Substance P, a neuropeptide involved in inflammatory responses, through prejunctional modulation of neurotransmitter release rather than direct receptor antagonism. [, ]
Leukotriene B4 (LTB4): Epinastine demonstrates inhibitory effects on granulocyte accumulation induced by LTB4, further supporting its anti-inflammatory properties beyond histamine antagonism. []
Other H1-Antagonists: The research papers also mention several other H1-antagonists, including Ebastine, Cetirizine, Desloratadine, Azelastine, Oxatomide, and Mequitazine. These drugs are often included as comparators to assess the efficacy and safety profile of Epinastine in various experimental settings, primarily focusing on histamine-mediated responses. [, , , , , , , ]
Synthesis Analysis
The synthesis of epinastine has evolved over the years, with several methods reported in scientific literature and patents. One notable method involves starting with 2-aminobenzophenone, which undergoes a series of reactions:
Formation of 2-benzylaniline: Reacting 2-aminobenzophenone with a silane agent.
Acylation: Treatment with 2-chloroacetyl chloride to produce N-(2-benzyl phenyl)-2-chloroacetamide.
Cyclization: This compound undergoes dehydration and cyclization to yield 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
Azidation: The chloromethyl compound is converted to an azido derivative.
Reduction: The azido compound is reduced to form 6-(aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine.
Final Cyclization: The last step involves cyclization with cyanogen bromide to yield epinastine .
This method is noted for its safety and cost-effectiveness compared to older methods that required hazardous reagents like lithium aluminum hydride.
Molecular Structure Analysis
Epinastine has a complex molecular structure characterized by its dibenzoazepine core. The molecular formula for epinastine is C19H21ClN2, with a molecular weight of approximately 320.84 g/mol. Its structure includes:
A dibenzo[b,e]azepine ring system.
A chloromethyl group.
An amino group contributing to its antihistaminic activity.
The compound's three-dimensional conformation plays a crucial role in its interaction with H1 receptors, influencing its efficacy and selectivity .
Chemical Reactions Analysis
Epinastine participates in various chemical reactions during its synthesis, including:
Acylation Reactions: Involving the introduction of acyl groups to amines.
Cyclization Reactions: Key for forming the dibenzoazepine structure from linear precursors.
Reduction Reactions: Converting azides to amines, which are critical intermediates in the synthesis process.
These reactions are typically carried out under controlled conditions to optimize yield and purity .
Mechanism of Action
Epinastine exerts its pharmacological effects primarily through competitive antagonism at H1 histamine receptors. By binding to these receptors, it prevents histamine from eliciting its typical effects, such as vasodilation and increased vascular permeability, which are responsible for allergic symptoms.
In addition to H1 receptor antagonism, epinastine also exhibits some degree of mast cell stabilization, further contributing to its anti-allergic properties . This dual mechanism enhances its effectiveness in treating allergic conjunctivitis.
Physical and Chemical Properties Analysis
Epinastine exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
Melting Point: Epinastine has a melting point around 150°C.
Stability: The compound is relatively stable under normal conditions but should be stored away from light and moisture to maintain its efficacy.
These properties are essential for formulating effective pharmaceutical products .
Applications
Epinastine is primarily used in ophthalmology as an antihistamine for treating allergic conjunctivitis. Its applications include:
Ophthalmic Solutions: Formulated as eye drops for direct application to alleviate symptoms of allergies.
Contact Lenses: Incorporated into daily disposable soft contact lenses that release epinastine over time, providing sustained relief from allergy symptoms .
Research Applications: Epinastine's mechanisms are studied in various experimental models to understand better its effects on allergic responses and potential off-label uses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
D-ribosylnicotinate is conjugate base of D-ribosylnicotinic acid. It has a role as a human metabolite. It is a conjugate base of a D-ribosylnicotinic acid. Nicotinic acid riboside is a natural product found in Homo sapiens, Vitis vinifera, and Saccharomyces cerevisiae with data available.
5-(4-Nitrophenyl)-2-furoic acid (5-(p-nitrophenyl)-2-furoic acid) is a 5-aryl-2-furoic acid. It is a dantrolene metabolite and its presence in plasma and urine has been determined by HPLC. It was reported to be the only product formed during the reduction of 5-(4-nitrophenyl)-2-furaldehyde by modified Cannizzaro reaction.